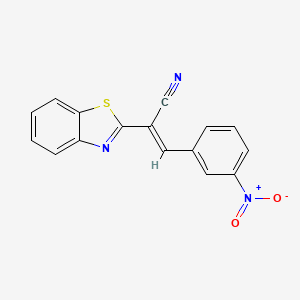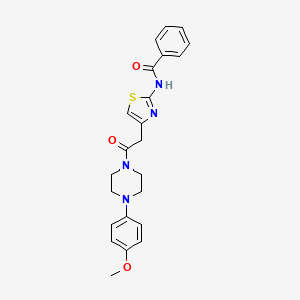
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a piperazine derivative and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Characterization
This compound serves as a crucial intermediate in the synthesis of biologically active molecules. For instance, Liu Ya-hu (2010) demonstrated its synthesis as part of a pathway to produce benziimidazole compounds with potential biological activities (Liu Ya-hu, 2010). Similarly, the work by Zhi-Ping Yang et al. (2021) focused on its synthesis and structural confirmation via spectroscopy and X-ray diffraction, providing insight into its molecular structure and conformation (Zhi-Ping Yang et al., 2021).
Crystallographic Studies
The compound has also been the subject of crystallographic studies to understand its structural properties. Ashwini Gumireddy et al. (2021) prepared a sterically congested piperazine derivative, highlighting its synthetic utility and pharmacological potential (Ashwini Gumireddy et al., 2021). Moreover, the crystal structure of a related compound was reported by C. Mamat et al. (2012), contributing to the knowledge of piperazine-carboxylate structures (C. Mamat et al., 2012).
Biological Evaluation
A synthesis and biological evaluation study by C. Sanjeevarayappa et al. (2015) on a derivative highlighted its potential for antibacterial and anthelmintic activity, suggesting possible applications in developing new therapeutic agents (C. Sanjeevarayappa et al., 2015). This underscores the importance of such compounds in medicinal chemistry research.
Anticorrosive Properties
Research by B. Praveen et al. (2021) investigated a novel derivative for its anticorrosive behavior on carbon steel, revealing significant inhibition efficiency, which suggests industrial applications in corrosion protection (B. Praveen et al., 2021).
Propriétés
IUPAC Name |
tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-11-13(5-6-14(12)19(21)22)17-7-9-18(10-8-17)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXLXFWWETVERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one](/img/structure/B2819005.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2819008.png)
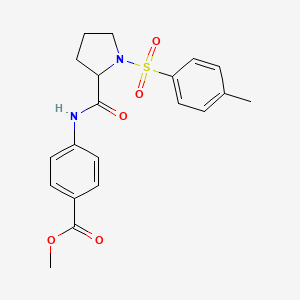

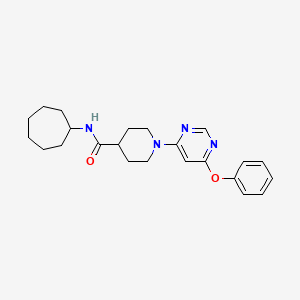

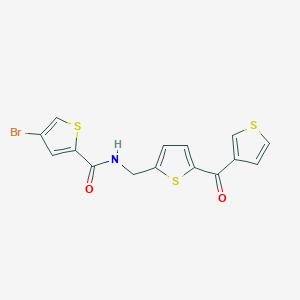
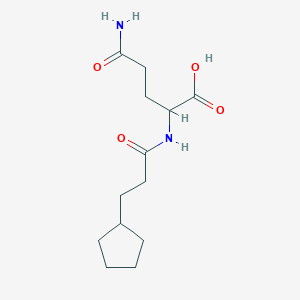
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-hydroxyphenyl)acetonitrile](/img/structure/B2819022.png)
